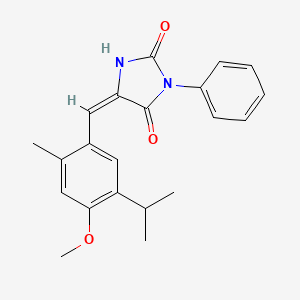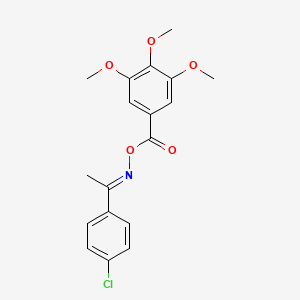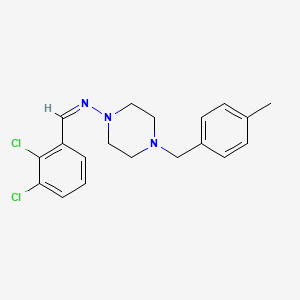![molecular formula C20H17NO5S B5913211 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)
4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one, also known as NITD-916, is a synthetic compound that belongs to the class of coumarin derivatives. It has been developed as a potential drug candidate for the treatment of various diseases, including viral infections and cancer.
作用机制
The mechanism of action of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one is not fully understood. However, it has been proposed that the compound inhibits the replication of viruses by targeting the viral RNA-dependent RNA polymerase. 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been found to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the replication of various viruses by targeting the viral RNA-dependent RNA polymerase. 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been found to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one.
实验室实验的优点和局限性
One of the main advantages of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, including influenza, dengue, and Zika virus. Moreover, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one is its potential toxicity. Further studies are needed to determine the safety and toxicity of the compound in vivo.
未来方向
There are several future directions for the research and development of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one. One of the directions is to optimize the synthesis method to achieve higher yields and purity of the compound. Another direction is to further investigate the mechanism of action of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one, particularly its antiviral and anticancer properties. Moreover, future studies should focus on the safety and toxicity of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one in vivo, as well as its potential use in the treatment of neurodegenerative diseases. Finally, the development of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one as a potential drug candidate requires further preclinical and clinical studies to determine its efficacy and safety in humans.
Conclusion:
In conclusion, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one is a synthetic compound that has shown promising results as a potential drug candidate for the treatment of various diseases, including viral infections and cancer. The compound has a broad-spectrum antiviral activity and has been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. However, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one. Additionally, the safety and toxicity of the compound in vivo need to be determined before it can be developed as a potential drug candidate.
合成方法
The synthesis of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one involves several steps, including the condensation of 4-nitrobenzaldehyde with 3-oxopentanethiol, followed by cyclization with salicylaldehyde. The resulting product is then treated with acetic anhydride and sodium acetate to obtain 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has shown promising results as an antiviral agent against various viruses, including influenza, dengue, and Zika virus. 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has also been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-[1-(4-nitrophenyl)-3-oxopentyl]sulfanylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-2-15(22)11-18(13-7-9-14(10-8-13)21(24)25)27-19-12-20(23)26-17-6-4-3-5-16(17)19/h3-10,12,18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIJRKSJIDFQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])SC2=CC(=O)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin, 4-[1-(4-nitrophenyl)-3-oxopentylthio]- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)


![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)

![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)


![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)


![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)
